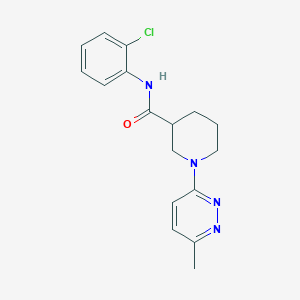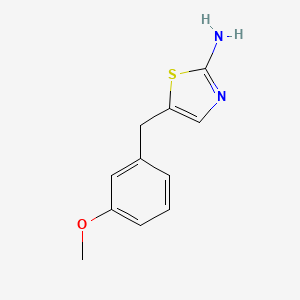![molecular formula C19H21FN4O3S B2613416 Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-10-2](/img/structure/B2613416.png)
Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to be a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiazolotriazole group, and a piperidine carboxylate group1. These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve reactions such as nucleophilic substitution (for introducing the fluorophenyl group), formation of the thiazolotriazole ring, and esterification (to form the piperidine carboxylate group).Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl group would likely contribute to the compound’s polarity and could influence its interactions with other molecules. The thiazolotriazole ring and the piperidine ring could also have significant effects on the compound’s three-dimensional structure and its chemical reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the fluorophenyl group suggests that it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ester group could undergo hydrolysis, and the thiazolotriazole ring could participate in various ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its polarity, affecting properties like solubility and melting point. The thiazolotriazole and piperidine rings could also influence these properties.科学的研究の応用
Synthesis and Biological Activity
Synthesis and Antagonist Activity : A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized, showing potent 5-HT2 antagonist activity. These compounds, including those with a fluorophenyl group, have been tested for their biological activity, demonstrating significant potential in medical research, especially in neuroscience (Watanabe et al., 1992).
Crystal Structure and Theoretical Analysis : Research on biologically active derivatives of 1,2,4-triazoles, including structural characterization through X-ray diffraction, highlights the significance of intermolecular interactions in these compounds. This structural insight is crucial for understanding the compound's interactions at the molecular level, aiding in the development of drugs with improved efficacy and reduced side effects (Shukla et al., 2017).
Antimicrobial Activity : A study on novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has shown significant antimicrobial activity. These findings open avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease treatment (Suresh et al., 2016).
PET Imaging for Brain Studies : The development of [(11)C]MFTC, a PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains, represents a significant advancement in neuroimaging. This tracer can help in studying various neurological disorders by providing insights into the brain's endocannabinoid system (Kumata et al., 2015).
Anti-Neoplastic Activity : The evaluation of anti-cancer activity of a new 1, 2, 4-triazole derivative against Dalton’s Lymphoma Ascitic in mice has provided promising results. This research underlines the potential of such compounds in cancer therapy, offering a basis for further investigation into their efficacy and mechanisms of action (Arul & Smith, 2016).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with appropriate safety precautions to prevent exposure and potential harm.
将来の方向性
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promising activity in a particular area (such as pharmaceuticals or materials science), future research could focus on optimizing its properties, studying its mechanism of action, or developing methods for its large-scale synthesis.
I hope this general information is helpful. For more detailed information, further research or experimentation would be needed.
特性
IUPAC Name |
methyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-5-3-4-6-14(13)20)23-9-7-12(8-10-23)18(26)27-2/h3-6,12,15,25H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFRTNMZMHOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2613335.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)
![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)
![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)